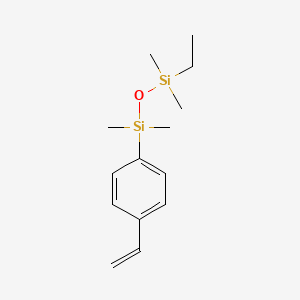
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a disiloxane moiety. This compound is of interest due to its unique chemical structure, which imparts specific properties useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethenylphenyl derivatives and disiloxane precursors.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents include toluene or dichloromethane.
Catalysts: Catalysts such as platinum or palladium complexes are often used to facilitate the coupling reactions.
Temperature and Time: The reaction temperature is typically maintained between 50-100°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted derivatives.
科学研究应用
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and copolymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Utilized in the production of silicone-based materials, which are used in coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane involves its interaction with molecular targets through its vinyl and disiloxane groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The pathways involved may include:
Vinyl Group Reactions: The vinyl group can participate in polymerization or addition reactions.
Disiloxane Interactions: The disiloxane moiety can interact with other silicon-based compounds, enhancing the stability and functionality of the resulting materials.
相似化合物的比较
Similar Compounds
1,2-Bis(4-ethenylphenyl)ethane: Similar in structure but with two vinylphenyl groups.
4-Ethenylphenylboronic Acid: Contains a boronic acid group instead of the disiloxane moiety.
4-Ethenylphenylmethanamine: Features an amine group attached to the phenyl ring.
Uniqueness
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane is unique due to its combination of a vinyl group and a disiloxane moiety. This combination imparts specific properties, such as enhanced stability and reactivity, making it suitable for specialized applications in materials science and industrial chemistry.
属性
CAS 编号 |
110885-86-4 |
|---|---|
分子式 |
C14H24OSi2 |
分子量 |
264.51 g/mol |
IUPAC 名称 |
(4-ethenylphenyl)-[ethyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C14H24OSi2/c1-7-13-9-11-14(12-10-13)17(5,6)15-16(3,4)8-2/h7,9-12H,1,8H2,2-6H3 |
InChI 键 |
AHIYQOIDYWESRZ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](C)(C)O[Si](C)(C)C1=CC=C(C=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-lambda~5~-arsane](/img/structure/B14321430.png)
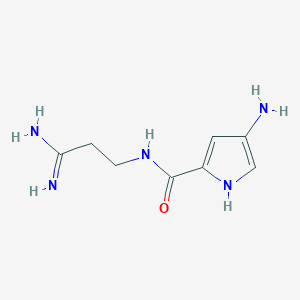
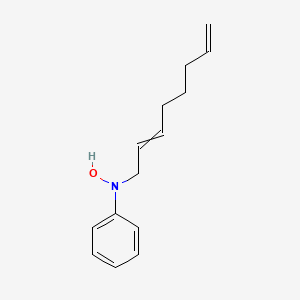


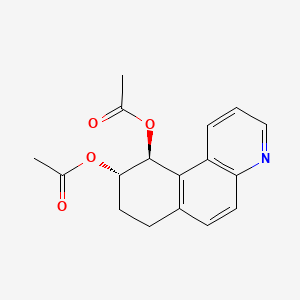
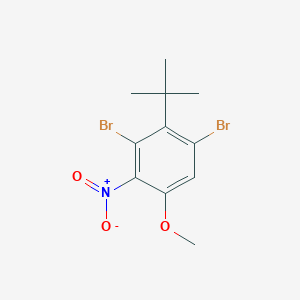
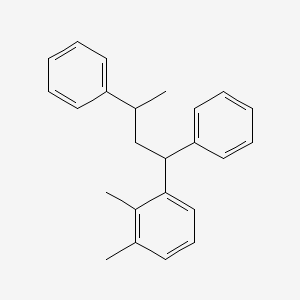
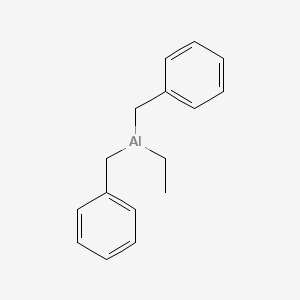
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
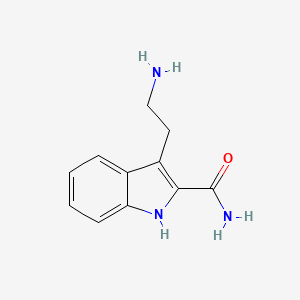
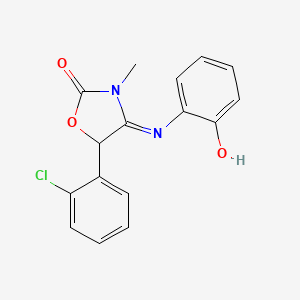
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
